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Introduction
AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent

kinases (CDKs), including CDK1, 2, 4, 5, 6, and 9.[1][2][3] By targeting these key regulators of

the cell cycle and transcription, AT7519 has demonstrated anti-cancer activity in preclinical

models, leading to its evaluation in clinical trials.[1][4] This technical guide provides an in-depth

summary of the available results from Phase I clinical trials of AT7519, with a focus on

quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action
AT7519 exerts its anti-tumor effects through a multi-pronged mechanism. It competitively

inhibits ATP binding to various CDKs, leading to cell cycle arrest and apoptosis.[1][3] Key

mechanisms include:

Cell Cycle Inhibition: Inhibition of CDK1 and CDK2 leads to cell cycle blockade at the G0/G1

and G2/M phases.[1] This is evidenced by the reduced phosphorylation of CDK1 and CDK2

substrates such as Protein Phosphatase 1 alpha (PP1a), Retinoblastoma protein (Rb), and

Nucleophosmin (NPM).[1]

Transcriptional Inhibition: AT7519 inhibits CDK9, a key component of the positive

transcription elongation factor b (P-TEFb) complex. This leads to decreased phosphorylation
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of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of

transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[2][5]

Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition

ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][2]

GSK-3β Activation: AT7519 has been shown to induce rapid dephosphorylation of GSK-3β at

serine 9, leading to its activation and contributing to apoptosis.[2]

Below is a diagram illustrating the signaling pathway of AT7519.
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Caption: Signaling pathway of AT7519 Hydrochloride.

Phase I Clinical Trial Results
Two key Phase I studies with different dosing schedules have been reported for AT7519 in

patients with advanced solid tumors.

Study 1: Daily Dosing Schedule
This study evaluated AT7519 administered as a 1-hour intravenous infusion on five consecutive

days every three weeks.[6][7]

Study Design: A '3+3' dose-escalation design was used.[6]

Patient Population: Patients with advanced, refractory solid tumors.[6]

Dose Levels: Seven dose levels were investigated, ranging from 1.8 to 40 mg/m²/day.[6]

Pharmacokinetics (PK): Blood samples were collected to monitor AT7519 plasma

concentrations.[6]

Pharmacodynamics (PD): Surrogate tissues (skin biopsies) were collected before and after

treatment to assess markers of CDK activity, such as Proliferating Cell Nuclear Antigen

(PCNA) and Ki-67.[7][8] Serum samples were also analyzed for apoptosis markers like

cleaved cytokeratin 18.[8]

Table 1: Dose-Limiting Toxicities (DLTs) for Daily Dosing Schedule[6]

Dose Level (mg/m²/day) DLTs Observed

34
QTc prolongation (Grade 5, one death), Fatigue

(Grade 4), Mucositis (Grade 3)

40 Hypotension, ST segment elevation

Table 2: Pharmacokinetic Parameters for Daily Dosing Schedule[6][8]
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Parameter Observation

Inter-patient Variation Modest (<3-fold)

Exposure vs. Dose Linear increase with increasing doses

Table 3: Clinical Activity for Daily Dosing Schedule[6]

Response Category Number of Patients

Prolonged Partial Response 1

Stable Disease (>6 months) 4

Due to concerns about a dose-dependent increase in the QTc interval, this study was

discontinued without establishing a maximum tolerated dose (MTD).[6][7]

Study 2: Intermittent Dosing Schedule
This study evaluated AT7519 administered as a 1-hour intravenous infusion on days 1, 4, 8,

and 11 every three weeks.[4][9]

Study Design: A '3+3' dose-escalation design was employed.[4][9]

Patient Population: Patients with advanced refractory solid tumors or non-Hodgkin's

lymphoma.[4][9]

Dose Levels: Four dose levels were evaluated.[4][9]

Pharmacokinetics (PK): Pharmacokinetic samples were collected after the first infusion of

AT7519.[4][9]

Pharmacodynamics (PD): Pharmacodynamic samples were obtained from selected patients.

[4][9]

Table 4: Dose-Limiting Toxicities (DLTs) for Intermittent Dosing Schedule[4][9]
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Dose Level (mg/m²) DLTs Observed

21.6
Grade 3 rash, mucositis, and infection without

neutropenia

27.0 Grade 3 mucositis and fatigue

32.4 Grade 3 febrile neutropenia and hypokalemia

Table 5: Recommended Phase II Dose (RP2D)[4][9][10]

Parameter Value

RP2D 27.0 mg/m²

Table 6: Pharmacokinetic Parameters at RP2D (27.0 mg/m²)[4]

Parameter Value (mean ± SD)

Cmax 591 ± 358 ng/mL

Table 7: Clinical Activity for Intermittent Dosing Schedule[4][9]

Response Category Details

Best Response
Stable Disease in 10 out of 19 evaluable

patients

Median Duration 3.3 months (range: 2.5 to 11.1 months)

This intermittent dosing schedule was found to be well-tolerated, and a recommended Phase II

dose was established.[4][9] Notably, no clinically significant QTc prolongation was observed

with this schedule.[4][9]

Experimental Workflows
The general workflow for the Phase I clinical trials of AT7519 is depicted below.
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Caption: Generalized workflow of the AT7519 Phase I trials.

Conclusion
The Phase I clinical trials of AT7519 Hydrochloride have provided valuable insights into its

safety, pharmacokinetics, and pharmacodynamics. While the daily dosing schedule was halted

due to cardiac toxicity, the intermittent schedule was well-tolerated and established a
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recommended Phase II dose of 27.0 mg/m².[4][6][9] At this dose, plasma concentrations of

AT7519 exceeded those required for biological activity in preclinical models, and preliminary

signs of anti-cancer activity were observed.[4] The pharmacodynamic data from these studies

confirmed the on-target activity of AT7519 through the inhibition of CDK-related markers.[4][6]

[9] These findings support the further clinical development of AT7519 in various malignancies,

with ongoing and future studies likely to focus on the intermittent dosing schedule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683947#at7519-hydrochloride-phase-i-clinical-trial-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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